N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
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Overview
Description
N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two 2-fluorophenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of 2-fluorophenylacetic acid with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or disrupting microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-aminoethyl)ethane-1,2-diamine: This compound shares a similar ethane-1,2-diamine backbone but lacks the fluorophenyl groups.
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: A compound with similar fluorine substitution but different functional groups and applications.
Uniqueness
N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of two 2-fluorophenyl groups, which impart distinct chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
627521-11-3 |
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Molecular Formula |
C18H22F2N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H22F2N2/c19-17-7-3-1-5-15(17)9-11-21-13-14-22-12-10-16-6-2-4-8-18(16)20/h1-8,21-22H,9-14H2 |
InChI Key |
BXPRDZBGXAQPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCCNCCC2=CC=CC=C2F)F |
Origin of Product |
United States |
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